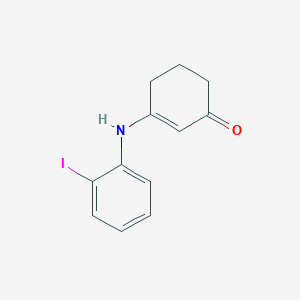

3-(2-Iodoanilino)-2-cyclohexene-1-one

Description

3-(2-Iodoanilino)-2-cyclohexene-1-one is a cyclohexenone derivative featuring a 2-iodoanilino substituent at the 3-position of the cyclohexenone ring. Cyclohexenone derivatives are widely studied for their roles in oxidation reactions, as exemplified by their use in synthesizing 2-cyclohexene-1-one—a key intermediate in pharmaceuticals and fine chemicals . The iodine atom in the 2-iodoanilino group may confer unique electronic and steric properties, influencing reactivity and stability under various conditions.

Properties

Molecular Formula |

C12H12INO |

|---|---|

Molecular Weight |

313.13 g/mol |

IUPAC Name |

3-(2-iodoanilino)cyclohex-2-en-1-one |

InChI |

InChI=1S/C12H12INO/c13-11-6-1-2-7-12(11)14-9-4-3-5-10(15)8-9/h1-2,6-8,14H,3-5H2 |

InChI Key |

HAMRBBPFKAQDRG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=CC=CC=C2I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Differences

The table below summarizes key structural analogs and their distinguishing features:

Key Observations:

- In contrast, the chlorine in 3-Anilino-5-(3-chlorophenyl)-2-cyclohexen-1-one is less polarizable, which may reduce steric hindrance but limit electronic modulation . The methoxy group in 2-Iodo-3-(4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one is electron-donating, which could stabilize intermediates in catalytic cycles, whereas the dimethyl groups introduce steric constraints .

- Reactivity in Oxidation Reactions: Cyclohexenone derivatives with electron-withdrawing groups (e.g., iodine) may accelerate hydroperoxide decomposition, similar to Co₃O₄ catalysts, thereby increasing ketone selectivity . This property could position this compound as a catalyst or intermediate in oxidation processes.

Q & A

What are the established synthetic routes for 3-(2-Iodoanilino)-2-cyclohexene-1-one, and what methodological considerations ensure reproducibility?

Basic Research Question

The synthesis typically involves iodination of an aniline derivative followed by cyclocondensation with a cyclohexenone precursor. Key steps include:

- Iodination : Electrophilic substitution using iodine monochloride (ICl) under controlled temperature (0–5°C) to minimize polyiodination .

- Cyclocondensation : Reaction of 2-iodoaniline with 2-cyclohexene-1-one in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at reflux conditions .

Methodological Rigor : Reproducibility hinges on precise stoichiometric ratios (e.g., 1:1.2 for aniline:cyclohexenone), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its conformation?

Basic Research Question

Structural elucidation combines:

- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., C-I bond length ≈ 2.09 Å, confirming sp² hybridization) .

- NMR Spectroscopy :

What advanced strategies address contradictions between experimental and computational spectroscopic data for this compound?

Advanced Research Question

Discrepancies (e.g., in IR carbonyl stretches) arise from solvent effects or computational approximations. Mitigation strategies include:

- Solvent Correction : Apply implicit solvent models (e.g., PCM in DFT calculations) to match experimental conditions .

- Vibrational Analysis : Compare experimental IR (e.g., 1680 cm⁻¹ for C=O) with scaled DFT frequencies (B3LYP/6-31G*) .

- Error Margins : Quantify deviations using root-mean-square error (RMSE) thresholds (<10 cm⁻¹ for IR; <0.1 ppm for NMR) .

How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Density Functional Theory (DFT) simulations model reactivity:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate susceptibility to nucleophilic attack at the iodinated aryl ring .

- Transition State Analysis : Identify energy barriers for Suzuki-Miyaura coupling (e.g., Pd-mediated C-I bond activation) .

Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .

What intermediates are critical in the synthesis of this compound, and how are they stabilized?

Intermediate Research Question

Key intermediates include:

- 2-Iodoaniline : Stabilized via acetylation (protecting NH₂) to prevent oxidation during iodination .

- Enol Tautomer : Stabilized by resonance in cyclohexenone, confirmed by deuterium exchange experiments .

Isolation : Use low-temperature crystallization (e.g., -20°C in ethanol) to isolate metastable intermediates .

How do steric and electronic effects influence the regioselectivity of derivatization reactions involving this compound?

Advanced Research Question

Regioselectivity is governed by:

- Steric Effects : Bulky substituents on the cyclohexenone ring hinder electrophilic attack at the β-position .

- Electronic Effects : Electron-withdrawing iodo group directs nucleophilic substitution to the para position .

Methodology : Competitive reaction studies with isotopic labeling (¹³C/²H) quantify steric vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.